molecular formula C21H22BrN3O4 B531644 Dihydroisoxazole, 1h CAS No. 744198-09-2

Dihydroisoxazole, 1h

Katalognummer B531644
CAS-Nummer: 744198-09-2
Molekulargewicht: 460.3 g/mol
InChI-Schlüssel: FGARZQSJAHGKBO-ZVAWYAOSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KCA075 is a highly specific transglutaminase 2 (tg2) inhibitor

Wissenschaftliche Forschungsanwendungen

Inhibition of Human Transglutaminase 2

Dihydroisoxazole derivatives, specifically 3-halo-4,5-dihydroisoxazoles, have shown promise in selectively inhibiting human transglutaminase 2 (TG2). TG2 plays a critical role in various disorders, including Celiac Sprue and certain cancers. Compounds like 3-bromo-4,5-dihydroisoxazole have demonstrated high specificity and efficiency in inhibiting TG2 without reacting with physiological thiols such as glutathione. This indicates their potential as probes for understanding TG2's role in human diseases (Choi et al., 2005).

Synthesis and Application in Drug Development

Efficient synthesis methods for 2,5-dihydroisoxazoles and isoxazoles have been developed using iodocyclization of N-alkoxycarbonyl O-propargylic hydroxylamines. This process has been applied in the preparation of pharmaceuticals like valdecoxib and its 2,5-dihydro-derivative, showcasing the utility of dihydroisoxazole in drug synthesis (Okitsu et al., 2011).

Antiprotozoal Activity

4,5-Dihydroisoxazole derivatives have exhibited significant antiprotozoal activity. This was observed in compounds carrying a phenyl- or methyl-sulfonyl group at position 5, synthesized via 1,3-dipolar cycloaddition. These heterocyclic compounds' structures and antiprotozoal efficacies highlight the potential for dihydroisoxazole derivatives in anti-infective therapies (Dürüst et al., 2013).

Anti-Cancer and Anti-Tubulin Properties

Pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles have demonstrated potent anti-cancer and anti-tubulin activities. This was particularly evident in compounds optimized with a small substituent like chlorine and an aromatic group on the pyridine ring. These compounds inhibit tubulin polymerization and show potential as anti-cancer agents (Suman et al., 2015).

Bioactivity Screening for Antimicrobial and Antioxidant Activities

Dihydroisoxazoles derived from eugenol were synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. While none showed activity against tested fungus strains, they presented notable antibacterial and antioxidant activities, suggesting their utility in developing new antimicrobial and antioxidant agents (Putarov et al., 2020).

Antiviral Screening

N-Phenylpyrazole and dihydroisoxazole derivatives have been synthesized and screened for antiviral properties. Some dihydroisoxazole derivatives showed promising activity against hepatitis A virus and herpes simplex virus type 1, indicating their potential in antiviral drug development (Rashad et al., 2010).

Eigenschaften

CAS-Nummer

744198-09-2

Molekularformel

C21H22BrN3O4

Molekulargewicht

460.3 g/mol

IUPAC-Name

benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C21H22BrN3O4/c22-19-12-17(29-25-19)13-23-20(26)18(11-15-7-3-1-4-8-15)24-21(27)28-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,26)(H,24,27)/t17?,18-/m0/s1

InChI-Schlüssel

FGARZQSJAHGKBO-ZVAWYAOSSA-N

Isomerische SMILES

C1C(ON=C1Br)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

SMILES

C1C(ON=C1Br)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Kanonische SMILES

C1C(ON=C1Br)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

KCA075;  KCA0 75;  KCA0-75

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydroisoxazole, 1h
Reactant of Route 2
Reactant of Route 2
Dihydroisoxazole, 1h
Reactant of Route 3
Reactant of Route 3
Dihydroisoxazole, 1h
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dihydroisoxazole, 1h
Reactant of Route 5
Reactant of Route 5
Dihydroisoxazole, 1h
Reactant of Route 6
Reactant of Route 6
Dihydroisoxazole, 1h

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.